molecular formula C13H15NO3S B13804548 (2-sulfanylcyclopentyl) N-benzoylcarbamate CAS No. 7621-74-1

(2-sulfanylcyclopentyl) N-benzoylcarbamate

Katalognummer: B13804548
CAS-Nummer: 7621-74-1
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: DJHXJAOLUCERPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-sulfanylcyclopentyl) N-benzoylcarbamate is a chemical compound with the molecular formula C13H15NO3S It is characterized by the presence of a sulfanyl group attached to a cyclopentyl ring, which is further connected to an N-benzoylcarbamate moiety

Vorbereitungsmethoden

The synthesis of (2-sulfanylcyclopentyl) N-benzoylcarbamate typically involves the reaction of cyclopentylamine with benzoyl isocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(2-sulfanylcyclopentyl) N-benzoylcarbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

(2-sulfanylcyclopentyl) N-benzoylcarbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-sulfanylcyclopentyl) N-benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

(2-sulfanylcyclopentyl) N-benzoylcarbamate can be compared with other similar compounds, such as:

    (2-sulfanylcyclopentyl) N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzoyl group.

    (2-sulfanylcyclopentyl) N-acetylcarbamate: Contains an acetyl group instead of a benzoyl group.

    (2-sulfanylcyclopentyl) N-methylcarbamate: Features a methyl group in place of the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

7621-74-1

Molekularformel

C13H15NO3S

Molekulargewicht

265.33 g/mol

IUPAC-Name

(2-sulfanylcyclopentyl) N-benzoylcarbamate

InChI

InChI=1S/C13H15NO3S/c15-12(9-5-2-1-3-6-9)14-13(16)17-10-7-4-8-11(10)18/h1-3,5-6,10-11,18H,4,7-8H2,(H,14,15,16)

InChI-Schlüssel

DJHXJAOLUCERPV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)S)OC(=O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.